Elaidamide, also known as (E)-N-octadecenamide or trans-9-octadecenamide, is a fatty acid amide derived from elaidic acid, the trans isomer of oleic acid. It belongs to the class of primary fatty amides, which are naturally occurring compounds found in various organisms, including animals, plants, and fungi []. In scientific research, elaidamide serves as a valuable tool for studying enzyme inhibition, particularly in the context of microsomal epoxide hydrolase (mEH) [, ].
The synthesis of elaidamide can be achieved through several methods. One common approach involves the condensation reaction between oleic acid and ethanolamine. This reaction typically requires the presence of a coupling agent or catalyst to facilitate the formation of the amide bond.
For example, a typical synthesis might involve heating oleic acid with ethanolamine at elevated temperatures (around 65 °C) for several hours, followed by purification steps such as column chromatography to isolate the desired product.
Elaidamide has a distinct molecular structure characterized by an amide functional group attached to a long-chain fatty acid. The structural formula can be represented as follows:
The structural representation of elaidamide highlights its long hydrocarbon chain derived from oleic acid, with an amine group contributing to its bioactivity.
Elaidamide can undergo various chemical reactions typical of fatty acid amides. Notable reactions include:
Elaidamide exhibits biological activity through its interaction with specific receptors in the body. It is known to modulate pain and inflammation pathways, potentially through mechanisms involving cannabinoid receptors or other lipid signaling pathways.
Research indicates that elaidamide may exhibit analgesic properties similar to those observed with other endocannabinoids, although further studies are needed to elucidate its precise mechanisms.
Elaidamide possesses several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of elaidamide during synthesis.
Elaidamide has potential applications in various scientific fields:
Research continues into the therapeutic potential of elaidamide, particularly regarding its ability to influence pain perception and inflammatory responses in clinical settings.
Elaidamide (trans-9-octadecenamide) is biosynthesized primarily through two enzymatic pathways in mammals. The first involves cytochrome c, which catalyzes the direct amidation of trans-oleoyl-CoA with ammonia under oxidative conditions. This reaction occurs in mitochondria and requires hydrogen peroxide (H₂O₂) and high ammonium ion concentrations (≥100 mM) for optimal activity [4] [7]. The second pathway utilizes peptidylglycine α-amidating monooxygenase (PAM), which converts trans-oleoylglycine to elaidamide. PAM, typically involved in neuropeptide amidation, demonstrates in vitro activity toward fatty acyl-glycine precursors but exhibits lower catalytic efficiency for elaidamide synthesis compared to cytochrome c [4].
Table 1: Enzymes Involved in Elaidamide Biosynthesis
Enzyme | Substrate | Cofactors | Cellular Localization | Optimal pH |
---|---|---|---|---|
Cytochrome c | trans-Oleoyl-CoA | H₂O₂, NH₄⁺ | Mitochondria | 7.5–8.5 |
PAM | trans-Oleoylglycine | Ascorbate, Copper, Oxygen | Secretory vesicles | 5.0–6.0 |
The biosynthesis is compartmentalized: cytochrome c-mediated synthesis occurs during mitochondrial stress or apoptosis, while PAM operates in neuroendocrine tissues. Both pathways are ATP-independent but regulated by substrate availability (e.g., acyl-CoA pools) and redox conditions [4] [7].
FAAH is the primary enzyme responsible for elaidamide hydrolysis, cleaving it into trans-oleic acid and ammonia. This serine hydrolase exhibits substrate specificity influenced by acyl chain geometry: elaidamide (trans-C18:1) is hydrolyzed 1.8-fold slower than oleamide (cis-C18:1) due to steric constraints in FAAH’s substrate-binding pocket. Kinetic studies show a Kₘ of 12 ± 2 µM and Vₘₐₓ of 18 nmol/min/mg for elaidamide hydrolysis in rat liver microsomes [5] [9].
Genetic polymorphisms in FAAH significantly impact elaidamide metabolism. The human FAAH C385A variant (rs324420) reduces enzymatic activity by 50% due to impaired protein expression, leading to 2.1-fold higher elaidamide accumulation in tissues compared to wild-type FAAH [2] [9]. FAAH inhibition studies confirm this relationship: administration of URB597 (a FAAH inhibitor) elevates elaidamide concentrations by 3.5-fold in murine brain homogenates [5].
Elaidamide and oleamide share biosynthetic precursors but diverge in kinetics and regulation:
Table 2: Physiological Distribution of Elaidamide vs. Oleamide
Tissue/Biofluid | Elaidamide (nmol/g or nmol/mL) | Oleamide (nmol/g or nmol/mL) | Ratio (Oleamide:Elaidamide) |
---|---|---|---|
Human Plasma | 13.1 | 112.6 | 8.6 |
Rabbit Brain | Not detected | 82–99 | ∞ |
Mouse N18TG2 Cells | Not reported | 120 ± 50 (pmol/10⁷ cells) | N/A |
Elaidamide is detected primarily in peripheral tissues and biofluids rather than the CNS. Human plasma contains consistent levels (13.1 nmol/mL), while brain tissue shows negligible amounts (<0.1 nmol/g) [6]. This distribution contrasts with oleamide, which accumulates in the CNS (e.g., 44 ng/mL in rat cerebrospinal fluid) [3].
Accumulation is modulated by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7